9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acridine
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Overview
Description
9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acridine is an organoboron compound that features a boron atom within a dioxaborolane ring attached to an acridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acridine typically involves the borylation of acridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction between an acridine halide and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, utilizing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boron center in the dioxaborolane ring can undergo oxidation reactions, forming boronic acids or borate esters.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The boron atom can participate in various substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
Oxidation: Boronic acids or borate esters.
Substitution: Various substituted acridine derivatives, depending on the coupling partner.
Scientific Research Applications
9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of fluorescent probes for biological imaging due to the acridine moiety.
Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acridine largely depends on its application. In cross-coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism. The acridine moiety can interact with biological targets, potentially intercalating with DNA or interacting with specific proteins, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Phenylboronic acid pinacol ester
Uniqueness
9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acridine is unique due to the presence of the acridine moiety, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring fluorescence or specific interactions with biological molecules.
Properties
IUPAC Name |
9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO2/c1-18(2)19(3,4)23-20(22-18)17-13-9-5-7-11-15(13)21-16-12-8-6-10-14(16)17/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDHHBJXXRKLMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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